L-Tryptophan, L-valyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, L-valyl-L-alanyl- is a dipeptide compound composed of the amino acids L-tryptophan, L-valine, and L-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, L-valyl-L-alanyl- typically involves peptide bond formation between the amino acids. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Tryptophan, L-valyl-L-alanyl- can be achieved through microbial fermentation. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be genetically engineered to overproduce the desired dipeptide. The fermentation process involves optimizing the growth conditions, such as temperature, pH, and nutrient supply, to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, L-valyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the indole ring in L-tryptophan can lead to kynurenine, while reduction of the peptide bond can yield the corresponding amines .
Scientific Research Applications
L-Tryptophan, L-valyl-L-alanyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications due to its role in neurotransmitter synthesis and immune modulation.
Industry: It is used in the production of food additives and supplements
Mechanism of Action
The mechanism of action of L-Tryptophan, L-valyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For example, L-tryptophan is a precursor for serotonin synthesis, which plays a crucial role in mood regulation. The dipeptide can also interact with enzymes involved in peptide hydrolysis, influencing their activity and stability .
Comparison with Similar Compounds
L-Tryptophan, L-valyl-L-alanyl- can be compared with other similar dipeptides such as L-alanyl-L-valine and L-valyl-L-alanine. These compounds share similar structural features but differ in their amino acid sequences, leading to variations in their chemical properties and biological activities. For instance, L-valyl-L-alanine has a greater sorption capacity for organic compounds, while L-alanyl-L-valine exhibits higher thermal stability .
Similar Compounds
- L-alanyl-L-valine
- L-valyl-L-alanine
- L-alanyl-L-tryptophan
- L-valyl-L-tryptophan
Properties
CAS No. |
263159-30-4 |
---|---|
Molecular Formula |
C19H26N4O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-10(2)16(20)18(25)22-11(3)17(24)23-15(19(26)27)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,25)(H,23,24)(H,26,27)/t11-,15-,16-/m0/s1 |
InChI Key |
VJOWWOGRNXRQMF-UVBJJODRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.